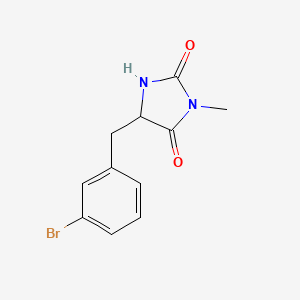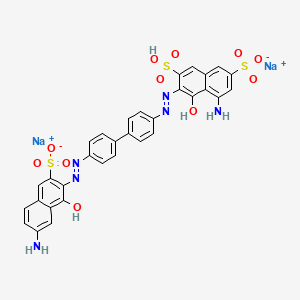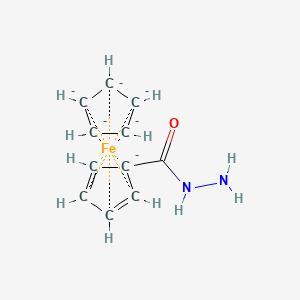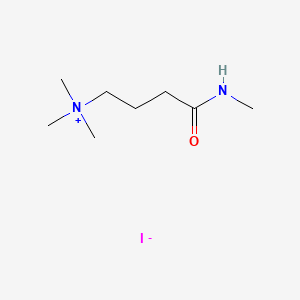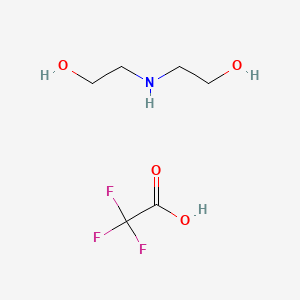
DI(2-Hydroxyethyl)ammonium trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DI(2-Hydroxyethyl)ammonium trifluoroacetate is a chemical compound with the molecular formula C6H12F3NO4. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used in research and experimental settings due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
DI(2-Hydroxyethyl)ammonium trifluoroacetate can be synthesized through the reaction of 2-hydroxyethylamine with trifluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction scheme is as follows:
[ \text{2-Hydroxyethylamine} + \text{Trifluoroacetic acid} \rightarrow \text{this compound} ]
The reaction is usually carried out in an aqueous medium at room temperature, with the pH adjusted to facilitate the formation of the ammonium salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and filtration. The use of high-purity reagents and controlled reaction environments ensures the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
DI(2-Hydroxyethyl)ammonium trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced under specific conditions to yield different amine derivatives.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield aldehydes or ketones, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
DI(2-Hydroxyethyl)ammonium trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of DI(2-Hydroxyethyl)ammonium trifluoroacetate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The hydroxyl groups and the ammonium ion play crucial roles in these interactions, facilitating the compound’s reactivity and effectiveness in various applications. The trifluoroacetate group enhances the compound’s stability and solubility, making it suitable for use in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxyethylammonium acetate
- 2-Hydroxyethylammonium chloride
- 2-Hydroxyethylammonium sulfate
Uniqueness
DI(2-Hydroxyethyl)ammonium trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct properties such as increased stability and solubility compared to other similar compounds. This makes it particularly valuable in applications where these properties are essential.
Eigenschaften
Molekularformel |
C6H12F3NO4 |
|---|---|
Molekulargewicht |
219.16 g/mol |
IUPAC-Name |
2-(2-hydroxyethylamino)ethanol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H11NO2.C2HF3O2/c6-3-1-5-2-4-7;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7) |
InChI-Schlüssel |
CNWONESORNTVSL-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)NCCO.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


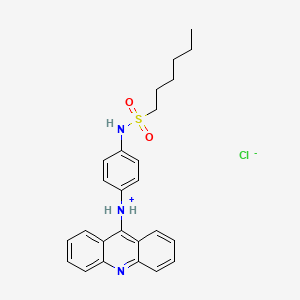
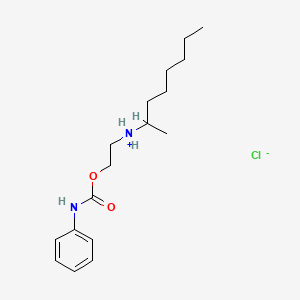
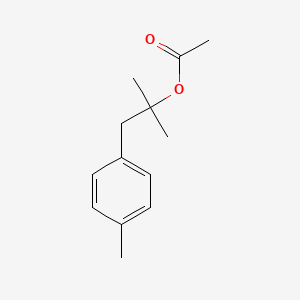
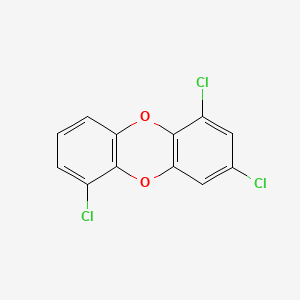

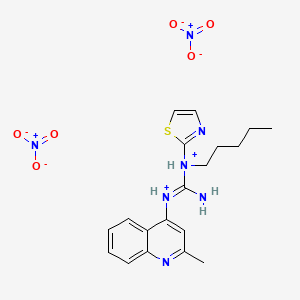
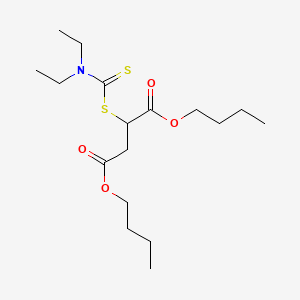
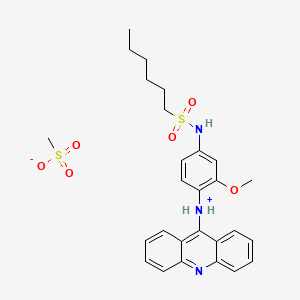
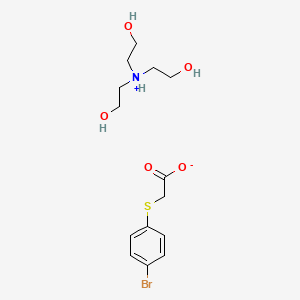
![Calcium 4-[[1-[[(4-methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-3-nitrobenzenesulfonate](/img/structure/B13773375.png)
